N-Demethyl Ivabradine D6 Hydrochloride
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Overview
Description
N-Demethyl Ivabradine (D6 Hydrochloride) is a deuterium-labeled derivative of N-Demethyl Ivabradine, which is a metabolite of Ivabradine. Ivabradine is a well-known medication used primarily for the treatment of chronic stable angina pectoris and heart failure. The deuterium labeling in N-Demethyl Ivabradine (D6 Hydrochloride) enhances its stability and allows for more precise tracking in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl Ivabradine (D6 Hydrochloride) involves the deuteration of N-Demethyl Ivabradine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of N-Demethyl Ivabradine (D6 Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl Ivabradine (D6 Hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced forms of the compound .
Scientific Research Applications
N-Demethyl Ivabradine (D6 Hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Biology: Employed in studies to investigate the biological effects and interactions of Ivabradine and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Ivabradine.
Industry: Applied in the development of new drugs and formulations to enhance the therapeutic effects and reduce side effects
Mechanism of Action
N-Demethyl Ivabradine (D6 Hydrochloride) exerts its effects by inhibiting the If (funny) current in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without affecting myocardial contractility or blood pressure. The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the If current. By blocking these channels, N-Demethyl Ivabradine (D6 Hydrochloride) helps to reduce the workload on the heart and improve symptoms in patients with chronic stable angina and heart failure .
Comparison with Similar Compounds
Ivabradine: The parent compound used for the treatment of chronic stable angina and heart failure.
N-Demethyl Ivabradine: The non-deuterated form of the compound.
Ivabradine (D6 Hydrochloride): Another deuterium-labeled derivative of Ivabradine
Uniqueness: N-Demethyl Ivabradine (D6 Hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
Properties
Molecular Formula |
C26H35ClN2O5 |
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Molecular Weight |
497.1 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i1D3,2D3; |
InChI Key |
MIIIKWNQFDQJGS-GIJPFRRLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Origin of Product |
United States |
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